molecular formula C11H11BrN2 B8577112 9-Bromo-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole

9-Bromo-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole

Cat. No.: B8577112
M. Wt: 251.12 g/mol
InChI Key: WQZFONCDYLWYSZ-UHFFFAOYSA-N
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Description

9-Bromo-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

9-bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole

InChI

InChI=1S/C11H11BrN2/c12-10-2-1-3-11-9(10)6-8-7-13-4-5-14(8)11/h1-3,6,13H,4-5,7H2

InChI Key

WQZFONCDYLWYSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC3=C2C=CC=C3Br)CN1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminiumhydride (4.0 g, 106 mmol) was suspended in diethylether (600 mL) and 4-bromo-1-cyanomethyl-1H-indole-2-carboxylic acid ethyl ester (13.0 g, 42 mmol) was added in portions. The mixture was boiled for 15 h, cooled to room temperature and added to saturated potassium sodium tartrate solution. Thorough washing of the filter-cake with ethyl acetate followed the filtration over Celite® to remove solids. The phases of the filtrate were separated and the water phase was extracted with ethylacetate. The organic phases were pooled, washed with brine, dried with MgSO4 and the solvent was evaporated. Chromatography on silica gel (dichloromethane/methanol 95:5) yielded 9-bromo-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole (3.6 g, 34%) as a colorless solid, MS: m/e=250.0 (M+).
Quantity
4 g
Type
reactant
Reaction Step One
Name
4-bromo-1-cyanomethyl-1H-indole-2-carboxylic acid ethyl ester
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

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